Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF
Description
Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF is a synthetic somatostatin (SRIF) analogue designed to enhance receptor selectivity and metabolic stability. This undecapeptide features amino acid deletions (AA1,2,5) combined with substitutions at positions 8 and 9: D-Nal8 (D-3-(2-naphthyl)-alanine) and (NαMe)IAmp9 (Nα-methyl-4-(N-isopropyl)-aminomethylphenylalanine). These modifications aim to optimize interactions with somatostatin receptor subtype 1 (sst1) while reducing affinity for other subtypes (sst2–sst5) .
The compound’s design leverages the sst1 pharmacophore, which requires two aromatic residues (e.g., D-Nal8 and IAmp9) to fit into the receptor’s binding pocket. The bulky IAmp9 side chain enhances sst1 selectivity by sterically hindering interactions with smaller sst2–sst5 binding pockets . Additionally, Nα-methylation at IAmp9 improves metabolic stability in biological fluids, a critical feature for in vivo applications .
Properties
Molecular Formula |
C77H99N13O15S2 |
|---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-20-methyl-22-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C77H99N13O15S2/c1-45(2)80-41-52-30-28-51(29-31-52)40-64-73(100)89-66(47(4)93)74(101)84-60(38-50-23-13-8-14-24-50)71(98)88-65(46(3)92)75(102)86-62(42-91)72(99)87-63(77(104)105)44-107-106-43-56(79)67(94)81-57(27-17-18-34-78)68(95)82-58(36-48-19-9-6-10-20-48)69(96)83-59(37-49-21-11-7-12-22-49)70(97)85-61(76(103)90(64)5)39-53-32-33-54-25-15-16-26-55(54)35-53/h6-16,19-26,28-33,35,45-47,56-66,80,91-93H,17-18,27,34,36-44,78-79H2,1-5H3,(H,81,94)(H,82,95)(H,83,96)(H,84,101)(H,85,97)(H,86,102)(H,87,99)(H,88,98)(H,89,100)(H,104,105)/t46-,47-,56-,57-,58-,59+,60+,61+,62+,63+,64+,65-,66-/m1/s1 |
InChI Key |
JNLTXZJTSBQWNR-PCKPOTSRSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CC5=CC=CC=C5C=C4)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide
Chemical Reactions Analysis
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives
Scientific Research Applications
Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF is utilized in several scientific research fields:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating the role of somatostatin receptors in cellular processes.
Medicine: Exploring potential therapeutic applications for conditions like acromegaly, neuroendocrine tumors, and gastrointestinal disorders.
Industry: Developing diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 2 and type 3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased cellular activity. Additionally, it stimulates phosphotyrosine phosphatase and Na+/H+ exchanger activity .
Comparison with Similar Compounds
Comparison with Similar SRIF Analogues
Structural and Receptor Selectivity Comparisons
Key Findings
sst1 Selectivity :
- Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF exhibits 30–100-fold higher sst1 affinity over sst2/4/5 and 10-fold over sst3, outperforming earlier analogues like CH-273. This is attributed to the D-Nal8 substitution, which enhances aromatic stacking in the sst1 pocket, and Nα-methylation, which reduces conformational flexibility .
- In contrast, CH-275 (D-Trp8) shows slightly lower sst1 affinity (1.5–2.0 nM) due to reduced steric complementarity compared to D-Nal8 .
Metabolic Stability: Nα-methylation at IAmp9 in Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF significantly improves resistance to proteolytic degradation compared to non-methylated analogues like CH-274. This modification prolongs in vivo half-life, making it suitable for scintigraphy or therapeutic use .
Functional Activity :
- Unlike octreotide (sst2-selective agonist) or Cyanamid 154806 (sst2 antagonist), Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF acts as an sst1 agonist. In rat pituitary tumor cells (GH4C1), it inhibits ion channel activity via sst1-mediated pathways, demonstrating functional bias distinct from other SRIF analogues .
Comparison with Broad-Spectrum Analogues :
- SOM230 binds multiple receptors (sst1/2/3/5) but lacks sst1 selectivity. Its broad activity limits utility in sst1-targeted therapies, whereas Des-AA1,2,5-[D-Nal8,(NαMe)IAmp9]SRIF’s selectivity enables precise sst1 modulation .
Research Implications and Limitations
- Therapeutic Potential: The compound’s sst1 selectivity and stability make it a candidate for treating sst1-overexpressing tumors (e.g., neuroendocrine tumors) or metabolic disorders linked to sst1 dysfunction .
- Limitations : While in vitro binding data are robust, in vivo efficacy and toxicity profiles remain understudied. Additionally, its inability to cross the blood-brain barrier limits CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
